molecular formula C20H24N4O4 B5526395 (4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one

Cat. No. B5526395
M. Wt: 384.4 g/mol
InChI Key: MOKNEKSZBUVIAX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a family of molecules that have garnered interest for their synthesis complexities and diverse biological activities. Compounds with structural features such as oxazolidinones, piperidines, and oxadiazoles are investigated for their potential applications in various fields of chemistry and medicine, excluding direct drug use and dosage or side effects information as requested.

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, including condensation, cyclization, and substitution reactions. For instance, synthesis pathways often utilize catalysts like piperidine in anhydrous conditions to yield desired heterocycles with high specificity and yield (Bakr F. Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic methods such as X-ray diffraction, NMR, and mass spectrometry. These analyses provide detailed insights into the arrangement of atoms within the molecule and the configuration of its stereochemistry. For example, the structure of newly synthesized heterocycles can be elucidated using these techniques to confirm the intended product of synthesis (Bakr F. Abdel-Wahab et al., 2023).

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • A study focused on the synthesis and evaluation of novel methylamino piperidinyl substituted oxazolidinones, which demonstrated significant antibacterial activities against both susceptible and resistant Gram-positive strains. Notably, a compound from this study exhibited comparable antibacterial activity to known antibiotics like linezolid and eperezolid (Srivastava et al., 2007).
  • Another research highlighted the synthesis of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones, which showed strong to moderate in vitro antibacterial activity against a range of pathogenic bacteria, indicating their potential as new antibacterial agents (Phillips et al., 2009).

Synthesis and Structural Analysis

  • The design and synthesis of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were characterized by spectral data and evaluated for antibacterial and antifungal activities. This study also employed molecular modeling to better understand the compounds' interactions with bacterial proteins (Vankadari et al., 2013).

Antifungal Agents

  • Research into the synthesis of novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents revealed compounds with significant in vitro antifungal activities. Some compounds were found to be equipotent with established antifungals against various fungal strains, demonstrating their potential as new antifungal agents (Sangshetti & Shinde, 2011).

Molecular Docking Studies

  • A study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and performed molecular docking studies to assess their antimicrobial activities. These compounds exhibited moderate to significant activity against various bacterial strains, with molecular docking providing insights into their potential mechanisms of action (Khalid et al., 2016).

properties

IUPAC Name

(4S)-3-[2-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-14-21-18(28-22-14)11-15-7-9-23(10-8-15)19(25)12-24-17(13-27-20(24)26)16-5-3-2-4-6-16/h2-6,15,17H,7-13H2,1H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKNEKSZBUVIAX-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2CCN(CC2)C(=O)CN3C(COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)CC2CCN(CC2)C(=O)CN3[C@H](COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-(2-{4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidin-1-YL}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.